2-azido-N-(4-chlorophenyl)acetamide
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Overview
Description
2-azido-N-(4-chlorophenyl)acetamide is an organic compound that belongs to the azide functional group. It has the molecular formula C8H7ClN4O and a molecular weight of 210.62
Scientific Research Applications
2-azido-N-(4-chlorophenyl)acetamide has several scientific research applications, including:
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,3-triazoles derived from naphthols, have been studied for their interaction with the active site ofcytochrome P450 lanosterol 14α-demethylase of C. albicans . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Biochemical Pathways
If the compound interacts with cytochrome p450 lanosterol 14α-demethylase as suggested by studies on similar compounds , it could potentially affect the ergosterol biosynthesis pathway, leading to downstream effects on fungal cell membrane integrity and function .
Result of Action
If the compound affects the ergosterol biosynthesis pathway as suggested by studies on similar compounds , it could potentially lead to disruption of fungal cell membrane integrity and function .
Preparation Methods
The synthesis of 2-azido-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-chloroaniline with chloroacetyl chloride to form N-(4-chlorophenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azide group, resulting in the formation of this compound. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Chemical Reactions Analysis
2-azido-N-(4-chlorophenyl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-azido-N-(4-chlorophenyl)acetamide can be compared with other similar compounds, such as:
2-azidoacetamide: Lacks the 4-chlorophenyl group, resulting in different chemical properties and reactivity.
N-(4-chlorophenyl)acetamide: Lacks the azide group, making it less reactive in cycloaddition reactions.
4-chloroaniline: Lacks both the azide and acetamide groups, resulting in significantly different chemical properties.
The uniqueness of this compound lies in the presence of both the azide and 4-chlorophenyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-azido-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-1-3-7(4-2-6)12-8(14)5-11-13-10/h1-4H,5H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUMMXUAVORIIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN=[N+]=[N-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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